molecular formula C7H4F4O2S B1273991 1-Fluoro-4-(trifluoromethylsulfonyl)benzene CAS No. 944-30-9

1-Fluoro-4-(trifluoromethylsulfonyl)benzene

Cat. No.: B1273991
CAS No.: 944-30-9
M. Wt: 228.17 g/mol
InChI Key: GYGWKIHINPEOAM-UHFFFAOYSA-N
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Description

1-Fluoro-4-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C7H4F4O2S It is characterized by the presence of a fluorine atom and a trifluoromethylsulfonyl group attached to a benzene ring

Preparation Methods

One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with trifluoromethylsulfonyl fluoride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1-Fluoro-4-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom and the trifluoromethylsulfonyl group can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding sulfonamide derivative .

Scientific Research Applications

1-Fluoro-4-(trifluoromethylsulfonyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-4-(trifluoromethylsulfonyl)benzene exerts its effects is largely dependent on its chemical structure. The trifluoromethylsulfonyl group is known to enhance the compound’s electrophilicity, making it a potent electrophile in various chemical reactions. This property allows it to interact with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

1-Fluoro-4-(trifluoromethylsulfonyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-fluoro-4-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGWKIHINPEOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395025
Record name 1-fluoro-4-(trifluoromethylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944-30-9
Record name 1-fluoro-4-(trifluoromethylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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